Cas no 1999339-34-2 (Carbamic acid, N-[1-(2-oxo-4-pentyn-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester)
Carbamic acid, N-[1-(2-oxo-4-pentyn-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[1-(2-oxo-4-pentyn-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester
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- Inchi: 1S/C14H21NO3/c1-5-7-11(16)10-14(8-6-9-14)15-12(17)18-13(2,3)4/h1H,6-10H2,2-4H3,(H,15,17)
- InChI Key: QDTVPERKNPXYQF-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1(CC(=O)CC#C)CCC1
Carbamic acid, N-[1-(2-oxo-4-pentyn-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-797715-0.05g |
tert-butyl N-[1-(2-oxopent-4-yn-1-yl)cyclobutyl]carbamate |
1999339-34-2 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
| Enamine | EN300-797715-0.1g |
tert-butyl N-[1-(2-oxopent-4-yn-1-yl)cyclobutyl]carbamate |
1999339-34-2 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
| Enamine | EN300-797715-0.25g |
tert-butyl N-[1-(2-oxopent-4-yn-1-yl)cyclobutyl]carbamate |
1999339-34-2 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
| Enamine | EN300-797715-0.5g |
tert-butyl N-[1-(2-oxopent-4-yn-1-yl)cyclobutyl]carbamate |
1999339-34-2 | 95% | 0.5g |
$1084.0 | 2024-05-22 | |
| Enamine | EN300-797715-1.0g |
tert-butyl N-[1-(2-oxopent-4-yn-1-yl)cyclobutyl]carbamate |
1999339-34-2 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
| Enamine | EN300-797715-2.5g |
tert-butyl N-[1-(2-oxopent-4-yn-1-yl)cyclobutyl]carbamate |
1999339-34-2 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
| Enamine | EN300-797715-5.0g |
tert-butyl N-[1-(2-oxopent-4-yn-1-yl)cyclobutyl]carbamate |
1999339-34-2 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
| Enamine | EN300-797715-10.0g |
tert-butyl N-[1-(2-oxopent-4-yn-1-yl)cyclobutyl]carbamate |
1999339-34-2 | 95% | 10.0g |
$4852.0 | 2024-05-22 |
Carbamic acid, N-[1-(2-oxo-4-pentyn-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Carbamic acid, N-[1-(2-oxo-4-pentyn-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester
Carbamic Acid, N-[1-(2-Oxo-4-Pentyn-1-yl)cyclobutyl]-, 1,1-Dimethylethyl Ester (CAS No. 1999339-34-2)
Carbamic acid, N-[1-(2-oxo-4-pentyn-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester (CAS No. 1999339-34-2) is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, often referred to as a protected carbamate, plays a crucial role in the development of novel pharmaceuticals and advanced materials. Its unique structural features and chemical properties make it an ideal candidate for a wide range of applications, from drug discovery to polymer science.
The structure of this compound is characterized by a cyclobutyl ring substituted with a 2-oxo-4-pentyn-1-yl group and a tert-butyl carbamate protecting group. The presence of the cyclobutyl ring imparts rigidity to the molecule, which can influence its conformational behavior and interactions with biological targets. The 2-oxo-4-pentyn-1-yl group introduces a reactive acetylene moiety, which can be utilized for various chemical transformations such as click chemistry reactions. The tert-butyl carbamate protecting group ensures the stability of the amine functionality during synthetic manipulations and can be selectively removed under mild conditions.
In the context of medicinal chemistry, this compound has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have demonstrated its utility in the development of inhibitors for various enzymes and receptors. For instance, researchers at the University of California, San Francisco, have utilized this compound as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). These inhibitors have shown significant therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Moreover, the protecting group in this compound can be strategically used to control the reactivity and selectivity of synthetic transformations. This is particularly important in multi-step syntheses where precise control over functional groups is essential to achieve high yields and purity. The ability to selectively deprotect the amine functionality under mild conditions allows for the introduction of additional functionalities without compromising the integrity of the molecule.
In addition to its applications in drug discovery, this compound has also found use in polymer science. The presence of the reactive acetylene moiety makes it an attractive monomer for the synthesis of functional polymers with tailored properties. For example, researchers at MIT have developed polymers derived from this compound that exhibit enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as coatings, adhesives, and electronic materials.
The synthesis of carbamic acid, N-[1-(2-oxo-4-pentyn-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester typically involves several steps. One common approach is to start with a cyclobutane derivative and introduce the 2-oxo-4-pentyn-1-yl group through a series of reactions such as alkylation and oxidation. The tert-butyl carbamate protecting group can then be introduced via an amide formation reaction. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.
The physical properties of this compound are also noteworthy. It is typically obtained as a white solid with a melting point ranging from 60°C to 65°C. It is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF), but insoluble in water. These solubility characteristics make it easy to handle and process in various chemical reactions.
In terms of safety and handling, while this compound is not classified as hazardous or toxic under current regulations, it should still be handled with care in a well-ventilated area using appropriate personal protective equipment (PPE). Proper storage conditions should be maintained to ensure its stability and prevent degradation.
Recent advancements in analytical techniques have also contributed to our understanding of this compound's behavior in different environments. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize its structure and purity. These techniques provide valuable insights into its conformational dynamics and interactions with other molecules.
In conclusion, carbamic acid, N-[1-(2-oxo-4-pentyn-1-yl)cyclobutyl]-, 1,1-dimethylethyl ester (CAS No. 1999339-34-2) is a highly valuable compound with diverse applications in organic synthesis, medicinal chemistry, and polymer science. Its unique structural features and chemical properties make it an indispensable tool for researchers working on the development of novel materials and therapeutic agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the scientific community.
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